
4-methylbenzenediazonium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest due to its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline. The process includes the following steps:
Dissolution of 4-methylaniline: in a suitable acid, such as hydrochloric acid or sulfuric acid.
Cooling the solution: to 0-5°C.
Addition of sodium nitrite: solution to the cooled mixture, resulting in the formation of the diazonium salt.
Industrial Production Methods: In industrial settings, the preparation of diazonium salts is scaled up by using continuous flow reactors to maintain precise temperature control and efficient mixing. The use of sulfuric acid is preferred for its ability to form stable diazonium salts.
Chemical Reactions Analysis
Types of Reactions: 4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyanide through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Copper(I) salts: (e.g., CuCl, CuBr) for Sandmeyer reactions.
Potassium iodide: for iodination.
Phenols and aromatic amines: for azo coupling reactions.
Major Products:
Aryl halides: (e.g., 4-methylchlorobenzene) from substitution reactions.
Azo compounds: (e.g., 4-methylazobenzene) from coupling reactions.
Scientific Research Applications
4-methylbenzenediazonium, also known as diazonium compounds or diazonium salts, is a group of organic compounds that share a common functional group [R−N+≡N]X−, where R can be any organic group .
While the query requests information on "4-methylbenzenediazonium;sulfate," it is important to note that the search results primarily discuss 4-methylbenzenediazonium in the context of its tetrafluoroborate salt or in general reactions applicable to diazonium compounds . There is no direct mention of the sulfate salt specifically.
Here are some applications of 4-methylbenzenediazonium and related diazonium compounds, based on the provided search results:
Scientific Research Applications
-
Dediazoniation studies Research has explored the dediazoniation of 2-, 3-, and 4-methylbenzenediazonium ions in acidic methanol/water mixtures to understand the effects of electrolytes on the reaction kinetics and product formation .
- The main products of dediazoniation are cresols (ArOH) and methyl phenyl ethers (ArOMe), with only small amounts (less than 5%) of the reduction product toluene (ArH) detected at high percentages of MeOH .
- The addition of LiCl or NaCl has a negligible effect on the reaction rate constant, but can lead to the formation of ArCl derivatives in low yields (<10%) .
- LiClO4 can decrease the reaction rate constant at high percentages of MeOH, which is an important observation that warrants further investigation .
- Grafting reactions Diazonium salts like 4-chlorobenzenediazonium tetrafluoroborate can functionalize single-wall nanotubes, preventing them from forming intimate bundles due to large cohesive forces. This has potential applications in nanotechnology .
- Surface modification Diazonium salts can functionalize silicon wafers, forming an aryl monolayer through a spontaneous free radical mechanism . Grafting of diazonium salts has been achieved on various metal surfaces (iron, cobalt, nickel, platinum, palladium, zinc, copper, and gold) and diamond surfaces .
- Reduction to hydrazine derivatives Diazonium salts can be reduced with stannous chloride (SnCl2) to form corresponding hydrazine derivatives, which is useful in the Fischer indole synthesis of triptan compounds and indometacin . Sodium dithionite is a cheaper and more environmentally friendly reducing agent .
- Anticancer drug development Indole derivatives, generated through various synthetic routes, are being explored for anticancer activity . For example, some compounds have shown promise as dual-targeted anticancer agents, inhibiting tumor growth and disrupting mitochondrial function . Other derivatives have demonstrated vascular disrupting activity in vivo, reducing bioluminescence signals in kidney cancer models .
Mechanism of Action
The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo:
Electrophilic substitution: reactions where the diazonium group is replaced by nucleophiles.
Radical formation: in the presence of copper(I) catalysts, leading to the formation of aryl radicals and subsequent substitution.
Comparison with Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium sulfate
- 4-Chlorobenzenediazonium tetrafluoroborate
Comparison: 4-(Methyl)benzenediazonium sulfate is unique due to the presence of a methyl group, which influences its reactivity and stability. Compared to benzenediazonium chloride, it is more stable and less prone to explosive decomposition. The methyl group also makes it more electron-donating, affecting the rate and outcome of its reactions .
Biological Activity
4-Methylbenzenediazonium sulfate, also known as p-toluenediazonium sulfate, is an organic compound classified as a diazonium salt. Its molecular formula is C7H8N2O4S and it has a molecular weight of 334.35 g/mol. This compound is notable for its electrophilic properties, which make it valuable in organic synthesis, particularly in the production of various aromatic compounds and dyes. However, its biological activity raises significant safety concerns, particularly regarding its potential carcinogenic effects.
The synthesis of 4-methylbenzenediazonium sulfate typically involves the diazotization of p-toluidine (4-methylaniline) using sodium nitrite and sulfuric acid. The general reaction can be summarized as follows:
This process results in the formation of the diazonium salt, which can be further utilized in various chemical reactions.
Biological Activity
Research indicates that 4-methylbenzenediazonium sulfate exhibits significant biological activity that raises concerns regarding its safety:
- Carcinogenic Potential : Studies have shown that this compound can induce tumors in laboratory animals when administered subcutaneously. Evidence suggests that it may activate transcription factors involved in cellular signaling pathways, which could lead to tumorigenesis .
- Genotoxicity : In vitro studies have demonstrated that 4-methylbenzenediazonium sulfate can cause DNA damage, leading to mutations in bacterial models and DNA adduct formation in mammalian cells. These findings underscore the need for careful handling of this compound due to its potential genotoxic effects .
- Tumor Induction Studies : Experimental studies involving Fischer 344 rats have shown statistically significant increases in tumor incidence when exposed to this compound. For instance, exposure to high doses resulted in malignant tumors, highlighting its carcinogenic nature .
Case Studies
Several case studies have explored the biological effects of 4-methylbenzenediazonium sulfate:
- Tumorigenicity in Rodents : A study conducted on Fischer 344 rats revealed a correlation between exposure to varying concentrations of the compound and the incidence of thyroid follicular cell adenocarcinomas. The highest dose groups exhibited a statistically significant increase in tumor incidence compared to control groups .
- Genotoxic Effects : Research involving bacterial models indicated that exposure to this compound resulted in mutations and DNA damage. The formation of DNA adducts was observed, suggesting a direct interaction with genetic material that could lead to carcinogenesis .
Comparative Analysis
To better understand the unique properties of 4-methylbenzenediazonium sulfate, a comparative analysis with other similar compounds is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzenediazonium chloride | Diazonium salt | Less stable than 4-methylbenzenediazonium sulfate; more prone to decomposition. |
4-Nitrobenzenediazonium sulfate | Diazonium salt | Exhibits different electrophilic reactivity; potential for different biological effects. |
Properties
CAS No. |
38258-26-3 |
---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
4-methylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C7H7N2.H2O4S/c2*1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
YSKQIPZRICRDLA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#N.CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
Related CAS |
57573-52-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.